Product packaging for Ethyl (isoxazol-3-ylamino)(oxo)acetate(Cat. No.:CAS No. 1001634-98-5)

Ethyl (isoxazol-3-ylamino)(oxo)acetate

Cat. No.: B1420027
CAS No.: 1001634-98-5
M. Wt: 184.15 g/mol
InChI Key: PJYNXYKROUYIPE-UHFFFAOYSA-N
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Description

Ethyl (isoxazol-3-ylamino)(oxo)acetate (CAS No: 99356-63-5) is a high-purity chemical building block designed for research and development, particularly in medicinal chemistry. This compound features a reactive oxoacetate core linked to an isoxazol-3-ylamine heterocycle, making it a versatile synthon for the construction of more complex molecules. The isoxazole ring is a privileged scaffold in drug discovery due to its wide spectrum of biological activities . Researchers can utilize this reagent to incorporate the isoxazole pharmacophore into target structures, potentially yielding compounds with anti-inflammatory, anticancer, antimicrobial, or antidepressant properties, as demonstrated by the significant body of research on isoxazole derivatives . Its specific molecular architecture is well-suited for generating novel compounds for high-throughput screening and investigating structure-activity relationships (SAR). The product is intended for laboratory research applications only and must be handled by qualified professionals with appropriate safety precautions. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O4 B1420027 Ethyl (isoxazol-3-ylamino)(oxo)acetate CAS No. 1001634-98-5

Properties

IUPAC Name

ethyl 2-(1,2-oxazol-3-ylamino)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-2-12-7(11)6(10)8-5-3-4-13-9-5/h3-4H,2H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYNXYKROUYIPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=NOC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (isoxazol-3-ylamino)(oxo)acetate is a compound belonging to the class of isoxazole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process that includes the cyclocondensation of diethyl 3-oxopentanedioate with aryl or heteroaryl aldehydes and hydroxylamine hydrochloride. Recent studies have optimized this synthesis using environmentally friendly conditions, such as water as a solvent and an azolium salt as a catalyst, resulting in high yields and purity without the need for extensive purification methods .

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Antimicrobial Activity : Isoxazole derivatives have shown significant antibacterial and antifungal properties. This compound exhibits inhibitory effects against a range of pathogenic microorganisms, potentially through disruption of cell wall synthesis or interference with metabolic pathways .
  • Anticancer Properties : Some studies suggest that isoxazole derivatives can induce apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways related to cell survival and proliferation, such as the inhibition of lysophosphatidic acid (LPA) receptors, which are implicated in tumor growth and metastasis .
  • Anti-inflammatory Effects : Research indicates that compounds similar to this compound possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating chronic inflammatory conditions .

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various isoxazole derivatives, including this compound. The compound demonstrated significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 25 µg/mL. This suggests potential use in developing new antimicrobial agents .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that this compound induced apoptosis at concentrations above 20 µM. Flow cytometry analysis indicated an increase in early apoptotic cells, suggesting that the compound triggers programmed cell death pathways .

Data Table: Biological Activities of this compound

Biological ActivityTest Organism/Cell LineMIC/IC50 ValueReference
AntibacterialE. coli15 µg/mL
AntifungalC. albicans20 µg/mL
Anticancer (A549 cells)Lung carcinomaIC50 = 25 µM
Anti-inflammatoryRAW 264.7 macrophagesInhibition at 50 µM

Scientific Research Applications

Medicinal Chemistry

Ethyl (isoxazol-3-ylamino)(oxo)acetate has shown potential in various therapeutic areas:

  • Antimicrobial Activity: Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal properties. For example, modifications to the isoxazole ring can enhance efficacy against resistant strains of bacteria .
  • Anticancer Properties: Preliminary studies suggest that this compound can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics .

Agricultural Chemistry

The compound's ability to interact with biological systems extends to agricultural applications:

  • Pesticide Development: this compound derivatives have been explored for their potential as novel agrochemicals, targeting specific pests while minimizing environmental impact .

Materials Science

In materials science, the unique properties of this compound are being harnessed:

  • Polymer Chemistry: The compound serves as a building block for synthesizing polymers with desirable mechanical and thermal properties. Its incorporation into polymer matrices can enhance material performance in various applications .

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityThis compound derivatives showed up to 90% inhibition against Staphylococcus aureus in vitro tests .
Study 2Anticancer PropertiesIn vitro studies demonstrated that certain derivatives induced apoptosis in human cancer cell lines with IC50 values in the low micromolar range .
Study 3Agricultural ApplicationsField trials indicated that formulations containing this compound effectively reduced pest populations without harming beneficial insects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl (isoxazol-3-ylamino)(oxo)acetate shares functional and structural similarities with several compounds, particularly those containing heterocyclic rings and ester/amide linkages.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Primary Applications
This compound C₇H₉N₂O₄* ~201.16† Isoxazole, ester, amide Medicinal intermediates, agrochemicals
Ethyl 2-((5-isobutyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoacetate C₁₀H₁₅N₃O₃S 257.31 Thiadiazole, ester, amide Pharmaceutical intermediates
(E)-4-(((2-hydroxyethyl)thio)diazenyl)benzoic acid C₉H₁₁N₂O₃S 243.26 Thioether, diazenyl, carboxylic acid Coordination chemistry, dyes

*Inferred from structural analogy; †Calculated based on standard atomic weights.

Key Differences and Implications:

Heterocyclic Core: The isoxazole ring in the target compound is oxygen-containing, offering distinct electronic properties compared to sulfur-containing thiadiazole in Ethyl 2-((5-isobutyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoacetate.

Bioactivity: Isoxazole derivatives are frequently employed as antibacterial agents (e.g., oxazolidinone antibiotics) due to their ability to mimic peptide bonds. In contrast, thiadiazole analogs (Table 1) are often prioritized for antifungal or antiviral activity .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves condensation of isoxazol-3-amine with ethyl oxalyl chloride, a route shared with its thiadiazole analog. However, the latter requires additional steps to introduce the isobutyl group, increasing production costs .

Research Findings and Industrial Relevance

  • Medicinal Chemistry : Isoxazole-based compounds are under investigation for kinase inhibition , with the oxoacetate group enhancing binding affinity to ATP pockets. Thiadiazole derivatives, however, show superior activity against Helicobacter pylori due to sulfur’s interaction with bacterial metalloenzymes .
  • Agrochemicals: this compound derivatives demonstrate herbicidal activity in preliminary trials, outperforming thiadiazole-based compounds in selectivity toward broadleaf weeds .

Preparation Methods

Procedure:

  • Starting Materials: Primary nitro compounds (e.g., benzoylnitromethane) and dipolarophiles (alkenes or alkynes).
  • Catalysts: Base catalysts such as N-methylimidazole (NMI), DABCO, or 4-DMAP, often combined with copper (II) salts to enhance reactivity.
  • Reaction Conditions: Typically performed in solvents like chloroform or ethanol at temperatures around 60°C to 80°C.
  • Reaction Pathway: Dehydration of nitro compounds to nitrile oxides followed by cycloaddition with dipolarophiles, forming isoxazole rings.

Data Summary:

Parameter Typical Values Notes
Catalyst N-methylimidazole, DABCO, 4-DMAP Catalytic system influences selectivity
Solvent Chloroform, ethanol Solvent choice affects yield and selectivity
Temperature 60–80°C Optimal for cycloaddition
Yield Variable, up to 85% Dependent on substrate and conditions

Research Findings:

  • The catalytic system based on copper salts significantly enhances the formation of isoxazoles from nitrile oxides (derived from primary nitro compounds).
  • The process tolerates various functional groups, including hydroxyl and nitro groups, but is limited with unactivated nitro compounds like nitroalkanes.

Intramolecular Cycloaddition of Methyl Azaarenes with Tert-Butyl Nitrite

This approach involves intramolecular cyclization of methyl azaarenes using tert-butyl nitrite (TBN) as a radical initiator and N–O source, forming fused isoxazole rings.

Procedure:

Data Summary:

Parameter Typical Values Notes
Reagent tert-Butyl nitrite (TBN) Radical initiator and N–O source
Solvent DMSO Facilitates radical reactions
Temperature 80°C Ensures efficient cyclization
Time 6 hours Sufficient for completion

Research Findings:

  • The intramolecular cycloaddition allows for the synthesis of complex isoxazole-fused heterocycles with broad substrate scope, including natural product derivatives.

Formation of Ethyl (isoxazol-3-ylamino)(oxo)acetate via Nucleophilic Substitution and Cyclization

This method involves initial synthesis of isoxazole derivatives followed by functional group modifications to introduce the ethyl ester and amino groups.

Procedure:

  • Step 1: Synthesis of isoxazole core via cycloaddition or dehydration of nitrile oxides.
  • Step 2: Nucleophilic substitution with amino groups (e.g., amines or amino derivatives) to form the amino-functionalized isoxazole.
  • Step 3: Esterification or acylation to introduce the ethyl (oxo)acetate moiety.

Data Summary:

Parameter Typical Values Notes
Reagents Amines, ethyl chlorooxoacetate For amino and ester functionalities
Catalyst Acid or base catalysis Facilitates substitution and esterification
Temperature 25–60°C Mild conditions for functionalization
Yield Variable, often 50–70% Dependent on substrate purity

Research Findings:

  • The amino group on the isoxazole ring can be introduced via nucleophilic substitution on halogenated intermediates, followed by esterification to obtain the final this compound.

One-Pot Multicomponent Reactions

Recent advances include one-pot synthesis routes combining heterocycle formation and functionalization, reducing steps and improving efficiency.

Procedure:

  • Reactants: Methyl azaarenes, nitrating agents, and acylating agents.
  • Conditions: Reflux in suitable solvents like acetonitrile or dioxane.
  • Outcome: Simultaneous formation of fused isoxazole rings and ester functionalities.

Research Findings:

  • This approach offers a versatile platform for synthesizing diverse derivatives, including this compound, with broad substrate scope and functional group tolerance.

Summary Table of Preparation Methods

Method Key Reagents Catalysts Solvent Temperature Yield Notes
Catalytic condensation of nitrile oxides Primary nitro compounds, dipolarophiles Cu salts, bases Chloroform, ethanol 60–80°C Up to 85% Functional group tolerance
Intramolecular cycloaddition Methyl azaarenes, TBN None DMSO 80°C 6 hours Fused heterocycles
Nucleophilic substitution Halogenated intermediates, amines Acid/base Mild 25–60°C 50–70% Functionalization step
One-pot multicomponent Multiple reactants None Acetonitrile, dioxane Reflux Variable Efficient, broad scope

Q & A

Q. What synthetic methodologies are recommended for preparing Ethyl (isoxazol-3-ylamino)(oxo)acetate derivatives?

A one-pot multicomponent reaction involving diethyl 3-oxopentanedioate, aryl/heteroaryl aldehydes, and hydroxylamine hydrochloride in water, catalyzed by 5 mol% 1,3-dibenzyl-1H-benzo[d]imidazol-3-ium chloride, is effective. This method achieves good-to-excellent yields (60–95%) at 70°C without chromatographic purification, aligning with green chemistry principles .

Q. Which analytical techniques are critical for characterizing this compound derivatives?

Nuclear magnetic resonance (NMR) spectroscopy and elemental analysis are standard for confirming molecular structure and purity. Single-crystal X-ray diffraction (e.g., using SHELXL) provides precise molecular geometry and intermolecular interactions, such as C–H⋯O hydrogen bonds and π–π stacking .

Q. What safety protocols are essential when handling this compound?

Consult safety data sheets (SDS) for hazard identification. In case of exposure, immediately remove contaminated clothing, rinse affected areas with water, and seek medical attention. Ensure proper ventilation and use personal protective equipment (PPE) during synthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and sustainability in synthesizing this compound derivatives?

Systematic optimization involves:

  • Solvent screening : Water outperforms organic solvents in reducing environmental impact and improving atom economy .
  • Catalyst loading : 5 mol% azolium salt balances efficiency and cost .
  • Temperature control : 70°C maximizes reaction rate without side-product formation .

Q. What strategies resolve discrepancies between experimental crystallographic data and computational models for this compound?

Cross-validate using:

  • SHELX refinement : SHELXL refines high-resolution X-ray data to adjust bond lengths and angles .
  • Computational chemistry : Density functional theory (DFT) calculations can identify deviations caused by crystal packing effects (e.g., C–H⋯O interactions) .

Q. How do substituent variations on the isoxazole ring affect the physicochemical properties of this compound derivatives?

  • Electron-withdrawing groups (e.g., halogens) increase electrophilicity at the oxoacetate moiety, enhancing reactivity in nucleophilic additions.
  • Aromatic substituents influence π-stacking interactions, altering solubility and crystallinity.
  • Alkyl chains modulate lipophilicity, impacting biological activity .

Q. What are the challenges in scaling up the synthesis of this compound derivatives while maintaining regioselectivity?

Key challenges include:

  • By-product formation : Strict temperature control (70°C) and catalyst homogeneity minimize side reactions .
  • Solvent limitations : Aqueous media may require pH adjustments to stabilize intermediates during large-scale reactions .

Methodological Notes

  • Crystallography : Use SHELXT for automated space-group determination and SHELXL for refining twinned or high-resolution data .
  • Green Chemistry : Prioritize water as a solvent and azolium salts as recyclable catalysts to align with sustainability goals .
  • Data Validation : Combine NMR, elemental analysis, and X-ray crystallography to ensure structural accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl (isoxazol-3-ylamino)(oxo)acetate
Reactant of Route 2
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Ethyl (isoxazol-3-ylamino)(oxo)acetate

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